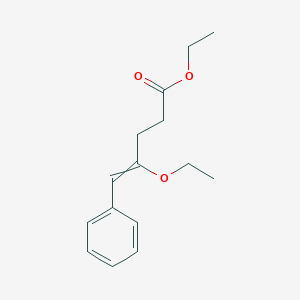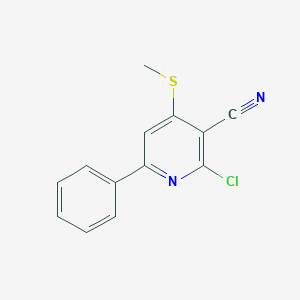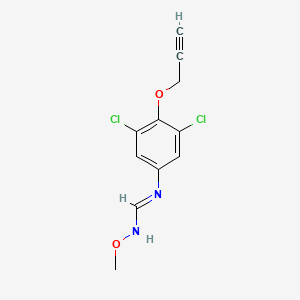
1,8-Dinitronaphthalene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dinitronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H6N4O4. It is one of several isomeric naphthalenediamines and is characterized by the presence of two nitro groups and two amine groups attached to a naphthalene ring. This compound is a colorless solid that tends to darken upon exposure to air due to oxidation. It is primarily used as a precursor in the synthesis of various commercial pigments and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Dinitronaphthalene-2,7-diamine is typically synthesized through the nitration of 1-nitronaphthalene, followed by reduction. The nitration process involves treating 1-nitronaphthalene with a mixture of nitric acid and sulfuric acid, resulting in the formation of 1,8-dinitronaphthalene. This intermediate is then reduced using hydrazine hydrate in the presence of a catalyst and a polar organic solvent. The reaction is carried out at temperatures ranging from 45°C to 115°C, with the hydrazine hydrate being added slowly over a period of 1 to 3 hours .
Industrial Production Methods: The industrial production of this compound involves a similar process but on a larger scale. The reaction mixture is heated to 65-75°C, and hydrazine hydrate is added slowly. The temperature is then increased to 75-90°C and maintained for 3-8 hours. After the reaction is complete, the mixture is cooled, filtered, and the catalyst is recovered. The product is then purified through rectification to achieve a purity of 99.5% or higher .
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Dinitronaphthalene-2,7-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrazine hydrate.
Oxidation: The compound can be oxidized, leading to the formation of quinones.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, catalysts (e.g., palladium on carbon), and polar organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Reduction: 1,8-Diaminonaphthalene.
Oxidation: Naphthoquinones.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used
Applications De Recherche Scientifique
1,8-Dinitronaphthalene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments, such as Solvent Orange 60.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,8-dinitronaphthalene-2,7-diamine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The amine groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
1,5-Dinitronaphthalene: Another isomer with nitro groups at different positions.
1,8-Diaminonaphthalene: The reduced form of 1,8-dinitronaphthalene-2,7-diamine.
2,7-Diaminonaphthalene: An isomer with amine groups at different positions.
Uniqueness: this compound is unique due to its specific arrangement of nitro and amine groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions and reactions that are not possible with other isomers .
Propriétés
Numéro CAS |
90920-48-2 |
|---|---|
Formule moléculaire |
C10H8N4O4 |
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
1,8-dinitronaphthalene-2,7-diamine |
InChI |
InChI=1S/C10H8N4O4/c11-6-3-1-5-2-4-7(12)10(14(17)18)8(5)9(6)13(15)16/h1-4H,11-12H2 |
Clé InChI |
JESSNTCDPLEUCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CC(=C2[N+](=O)[O-])N)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)

![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)

![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)

